2-Toluidine-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

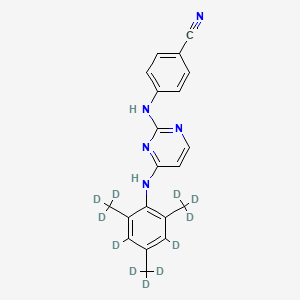

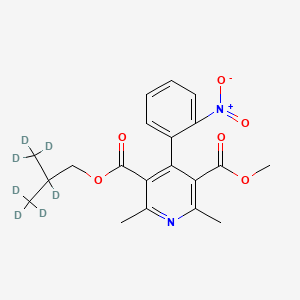

The molecular formula of 2-Toluidine-13C6 is C7H9N . The molecular weight is 113.11 . Unfortunately, the specific structure is not provided in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Toluidine-13C6 are not extensively detailed in the search results. It is mentioned that it is slightly soluble in Chloroform, Ethyl Acetate, and Methanol .

Applications De Recherche Scientifique

Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

The study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product . Good selectivity, low cost, low wastage of materials, and enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts were observed . The effect of various reaction parameters such as mole ratio, catalyst weight, and reusability of the catalyst were studied .

Enzymatic Cascades for Tailored 13C6 and 15N Enriched Human Milk Oligosaccharides

This research demonstrates the assembly of [13C6]galactose into lacto-N- and lacto-N-neo-type HMOS structures up to octaoses . Further, it presents the enzymatic production of UDP-[15N]GlcNAc and its application for the enzymatic synthesis of [13C6/15N]lacto-N-neo-tetraose for the first time . This method shows the potential of tailored stable isotope reference standards for the mass spectrometry-based quantification .

Mécanisme D'action

The mechanism of action of a related compound, toluidine blue, is described in one of the papers . The absorption of a light quantum induces the photosensitizer from the ground singlet state S0 to the excited singlet state S1. This excitation energy is used to produce reactive oxygen species or singlet oxygen .

Safety and Hazards

Toluidine, a related compound, is known to cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, and lassitude (weakness, exhaustion) . It is also a potential occupational carcinogen .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Toluidine-13C6 can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "Toluene-13C6", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "2-Aminotoluene" ], "Reaction": [ "Nitration of toluene-13C6 with nitric acid and sulfuric acid to yield 2-nitrotoluene-13C6", "Reduction of 2-nitrotoluene-13C6 with sodium hydroxide to yield 2-aminotoluene-13C6", "Diazotization of 2-aminotoluene-13C6 with nitrous acid generated from sodium nitrite and hydrochloric acid to yield the diazonium salt", "Coupling of the diazonium salt with toluene-13C6 in the presence of sodium hydroxide to yield the final product, 2-Toluidine-13C6" ] } | |

Numéro CAS |

1329837-29-7 |

Nom du produit |

2-Toluidine-13C6 |

Formule moléculaire |

C7H9N |

Poids moléculaire |

113.11 |

Nom IUPAC |

2-methylaniline |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

Clé InChI |

RNVCVTLRINQCPJ-WBJZHHNVSA-N |

SMILES |

CC1=CC=CC=C1N |

Synonymes |

o-Toluidine-13C; 1-Amino-2-methylbenzene-13C; 2-Amino-1-methylbenzene-13C; 2-Aminotoluene-13C; 2-Methyl-1-aminobenzene-13C; 2-Methylaniline-13C; 2-Methylbenzenamine-13C; 2-Methylphenylamine-13C; 2-Tolylamine-13C; NSC 15348-13C; o-Aminotoluene-13C; o- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

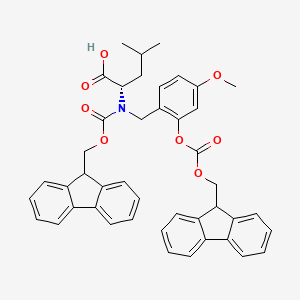

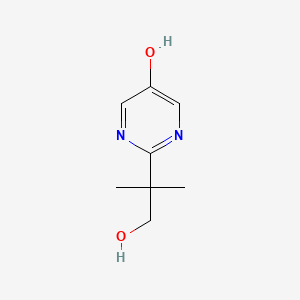

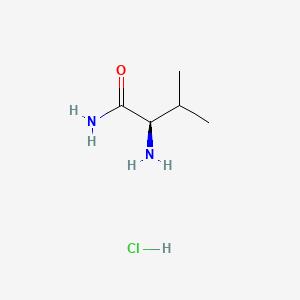

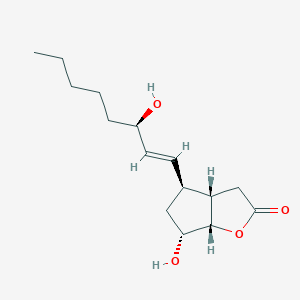

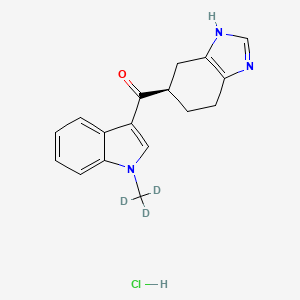

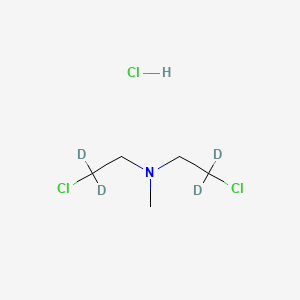

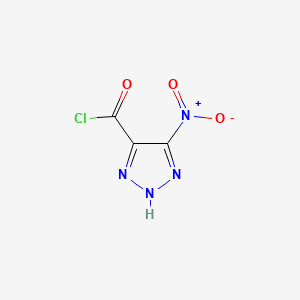

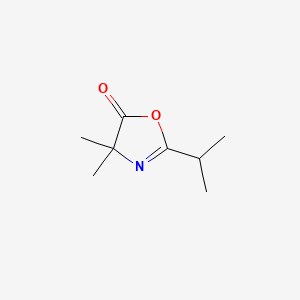

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.